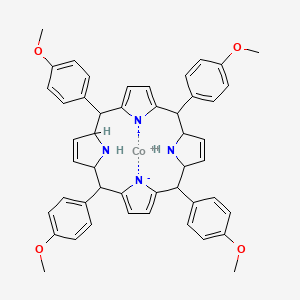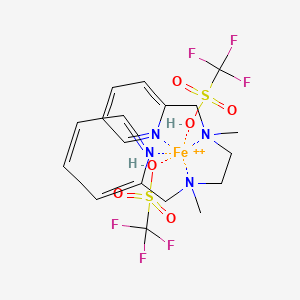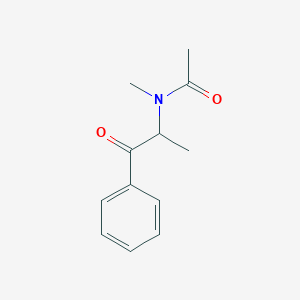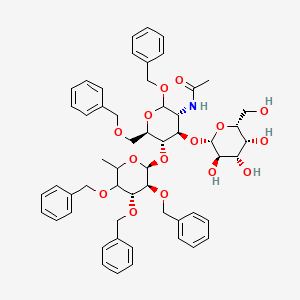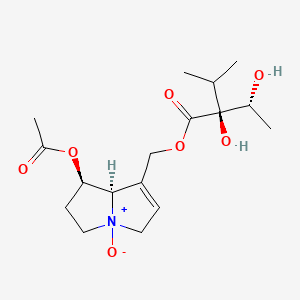
7-Acetylintermedine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetylintermedine N-oxide: is a pyrrolizidine alkaloid, a class of nitrogen-containing compounds found in certain plants. These compounds are known for their complex structures and biological activities. This compound is specifically found in plants of the Boraginaceae family, such as Borago and Symphytum species . It has a molecular formula of C17H27NO7 and a molecular weight of 357.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylintermedine N-oxide typically involves the acetylation of intermedine N-oxide. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and its occurrence in natural sources. extraction from plant sources like Symphytum officinale is a viable method. The extraction process involves harvesting the plant material, drying, and then using solvents like methanol or ethanol to extract the alkaloids. The extract is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Acetylintermedine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, intermedine N-oxide.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields intermedine N-oxide .
Wissenschaftliche Forschungsanwendungen
7-Acetylintermedine N-oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic analysis to study pyrrolizidine alkaloids.
Biology: Research on its biological activity helps in understanding the toxicological effects of pyrrolizidine alkaloids.
Medicine: Studies on its pharmacological properties contribute to the development of therapeutic agents.
Industry: It is used in the quality control of herbal products containing pyrrolizidine alkaloids.
Wirkmechanismus
The mechanism of action of 7-Acetylintermedine N-oxide involves its interaction with cellular components. It is known to exert toxic effects by forming DNA adducts, leading to mutations and cell death. The compound targets liver cells, causing hepatotoxicity. The pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites that bind to DNA .
Vergleich Mit ähnlichen Verbindungen
Intermedine N-oxide: The parent compound of 7-Acetylintermedine N-oxide.
Seneciphylline N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.
Indicine N-oxide: Known for its antitumor activity.
Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and toxicity profile. Compared to its parent compound, intermedine N-oxide, the acetyl group enhances its lipophilicity, potentially altering its absorption and distribution in biological systems .
Eigenschaften
Molekularformel |
C17H27NO7 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+,18?/m1/s1 |
InChI-Schlüssel |
LQRKAEIDKZNCJO-MYWVZKBFSA-N |
Isomerische SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |
Kanonische SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
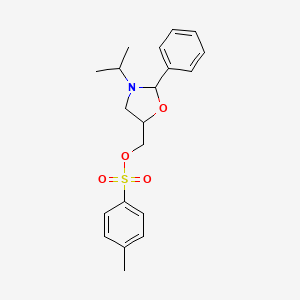


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
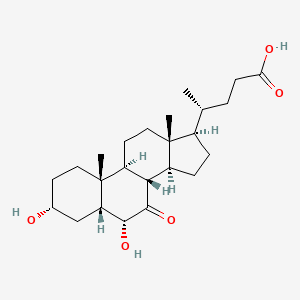
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
